molecular formula C14H14N4O3 B14562793 6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 61776-49-6

6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14562793
CAS No.: 61776-49-6
M. Wt: 286.29 g/mol
InChI Key: HHTPTUSAGLVZJD-UHFFFAOYSA-N
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Description

6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzopyran core, a hydroxybutyl side chain, and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Hydroxybutyl Side Chain: The hydroxybutyl side chain can be introduced via an alkylation reaction using a suitable butyl halide and a base such as potassium carbonate.

    Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The tetrazolyl group can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: The benzopyran core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain may yield butyric acid, while reduction of the tetrazolyl group may produce primary amines.

Scientific Research Applications

6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, the tetrazolyl group may interact with metal ions, influencing metalloprotein function.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives and tetrazole-containing compounds.

    Flavonoids: These compounds also contain a benzopyran core and exhibit diverse biological activities.

    Tetrazole Derivatives: Compounds containing the tetrazolyl group are known for their pharmacological properties, including antihypertensive and antimicrobial effects.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxybutyl side chain and the tetrazolyl group allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.

Properties

CAS No.

61776-49-6

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

6-(1-hydroxybutyl)-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C14H14N4O3/c1-2-3-11(19)8-4-5-12-9(6-8)13(20)10(7-21-12)14-15-17-18-16-14/h4-7,11,19H,2-3H2,1H3,(H,15,16,17,18)

InChI Key

HHTPTUSAGLVZJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3)O

Origin of Product

United States

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